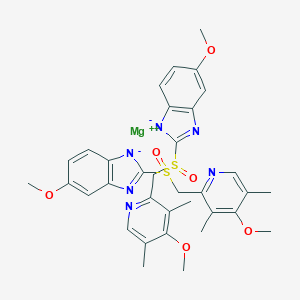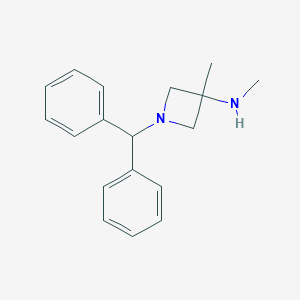![molecular formula C8H16N6O B145684 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine CAS No. 127016-04-0](/img/structure/B145684.png)
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of triazine-based compounds and has been studied for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is not fully understood. However, it is believed to act by inhibiting the biosynthesis of nucleic acids in microorganisms, thereby preventing their growth and replication.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including DNA polymerase and RNA polymerase. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine in lab experiments is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and can be obtained in good yield and purity. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine. One potential area of research is the development of new derivatives of this compound with improved activity and reduced toxicity. Another area of research is the investigation of its potential use in the treatment of various diseases, including cancer and viral infections. Additionally, the use of this compound as a herbicide and insecticide warrants further investigation, particularly in the development of more eco-friendly alternatives to current pesticides.
In conclusion, 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is a promising compound with diverse biological activities and potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, pesticides, and other useful applications.
Méthodes De Synthèse
The synthesis of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine can be achieved through various methods. One of the commonly used methods is the reaction of ethyl 4-amino-1,2,5-triazin-3-carboxylate with formaldehyde and methylamine in the presence of ethanol. The reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant antiviral, antibacterial, and antifungal activities. It has also been studied for its potential use as a herbicide and insecticide.
Propriétés
Numéro CAS |
127016-04-0 |
|---|---|
Nom du produit |
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine |
Formule moléculaire |
C8H16N6O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H16N6O/c1-4-10-6-11-7(14(3)9)13-8(12-6)15-5-2/h4-5,9H2,1-3H3,(H,10,11,12,13) |
Clé InChI |
AJLSAORMPSTFES-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
SMILES canonique |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
Synonymes |
1,3,5-Triazin-2-amine,4-ethoxy-N-ethyl-6-(1-methylhydrazino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















